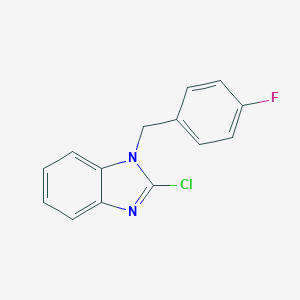

1-(4-Fluorobenzyl)-2-chlorobenzimidazole

Description

Historical Context and Evolution of Benzimidazole-Derived Therapeutics

The journey of benzimidazoles in medicine began with the discovery of its structural similarity to purines, the building blocks of nucleic acids. This resemblance was first noted in the 1940s, leading to the hypothesis that benzimidazole (B57391) derivatives could act as antagonists in biological systems. This initial insight paved the way for the development of a wide array of therapeutic agents.

The first significant breakthrough came with the introduction of thiabendazole (B1682256) in the 1960s as a potent anthelmintic agent. This discovery opened the floodgates for the synthesis and investigation of numerous other benzimidazole derivatives, leading to the development of well-known drugs such as albendazole (B1665689) and mebendazole (B1676124) for treating parasitic infections.

Subsequently, the therapeutic applications of benzimidazoles expanded dramatically. The development of proton pump inhibitors like omeprazole, which revolutionized the treatment of acid-related gastrointestinal disorders, further solidified the importance of the benzimidazole scaffold. nih.gov Today, benzimidazole-based drugs are utilized as antihistamines, antihypertensives, and even in the challenging field of oncology. nih.gov

The Benzimidazole Nucleus as a Privileged Pharmacophore

The status of the benzimidazole nucleus as a privileged pharmacophore stems from its unique ability to interact with a multitude of biological targets with high affinity. selleck.co.jpselleckchem.com Its aromatic nature, coupled with the presence of both hydrogen bond donors and acceptors, allows for versatile binding to the active sites of enzymes and receptors. selleck.co.jp

The structural rigidity of the fused ring system provides a stable platform for the attachment of various substituents at different positions. This allows medicinal chemists to fine-tune the steric, electronic, and lipophilic properties of the molecule, thereby optimizing its pharmacological profile for a specific target. This adaptability has been a key driver in the successful development of a broad spectrum of drugs. niscpr.res.innih.gov

Position of 1-(4-Fluorobenzyl)-2-chlorobenzimidazole within Benzimidazole Research

Within the vast family of benzimidazole derivatives, this compound has emerged as a compound of significant interest. It is recognized primarily as an inhibitor of aldose reductase (ALR2), an enzyme implicated in the long-term complications of diabetes. sigmaaldrich.cnresearchgate.net The presence of a fluorobenzyl group at the N1-position and a chlorine atom at the C2-position are key structural features that contribute to its biological activity.

Furthermore, this compound serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents, such as the antihistamine mizolastine (B1677215). selleck.co.jpprepchem.com Its potential has also been noted in the realms of antifungal and anticancer research, aligning with the broad therapeutic promise of the benzimidazole scaffold. nih.gov

Detailed Research Findings on this compound

While the specific quantitative data from extensive peer-reviewed studies on this compound are not widely available in the public domain, existing information from chemical suppliers and patent literature points towards its significant biological potential.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of the core benzimidazole structure. A common synthetic route involves the reaction of 2-chlorobenzimidazole (B1347102) with 4-fluorobenzyl chloride in the presence of a base. nih.gov

A documented laboratory procedure involves dissolving 2-chlorobenzimidazole in water with sodium hydroxide (B78521). The mixture is heated, and 4-fluorobenzyl chloride is added slowly over several hours. After the reaction is complete, the mixture is cooled and the product is extracted using an organic solvent like methylene (B1212753) chloride. The final compound is then purified by recrystallization from a suitable solvent such as ethyl acetate. nih.gov

Research as an Aldose Reductase Inhibitor

This compound is identified as an inhibitor of aldose reductase (ALR2). selleck.co.jpniscpr.res.inresearchgate.net This enzyme is part of the polyol pathway, which becomes overactive during periods of high blood sugar (hyperglycemia). The excessive conversion of glucose to sorbitol by ALR2 is a key factor in the development of diabetic complications such as neuropathy, nephropathy, and retinopathy. By inhibiting ALR2, compounds like this compound have the potential to mitigate these debilitating conditions. However, specific inhibitory concentrations (e.g., IC50 values) from dedicated studies on this compound are not readily found in publicly accessible literature.

Potential Anticancer and Antifungal Activities

The benzimidazole scaffold is a common feature in many compounds investigated for their anticancer and antifungal properties. nih.govnih.govmdpi.comnih.gov While direct and detailed research on the anticancer and antifungal efficacy of this compound is limited, its structural motifs suggest potential in these areas. The presence of a halogenated benzyl (B1604629) group is a feature in some known bioactive molecules. Further investigation through dedicated screening programs would be necessary to fully elucidate its potential in these therapeutic areas.

One study on the intermediates of mizolastine synthesis found that 2-chloro-1-(4-fluorobenzyl)-1H-benzo[d]imidazole inhibited larval settlement and metamorphosis with low toxicity, suggesting potential applications beyond its role as a synthetic precursor. selleck.co.jp

Compound Properties and Names

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-[(4-fluorophenyl)methyl]benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFN2/c15-14-17-12-3-1-2-4-13(12)18(14)9-10-5-7-11(16)8-6-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGXALMVNIRPELS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40233991 | |

| Record name | 1-(4-Fluorobenzyl)-2-chlorobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40233991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84946-20-3 | |

| Record name | 2-Chloro-1-(4-fluorobenzyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84946-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluorobenzyl)-2-chlorobenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084946203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Fluorobenzyl)-2-chlorobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40233991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1-[(4-fluorophenyl)methyl]-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-FLUOROBENZYL)-2-CHLOROBENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/572KOO4QPT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations of 1 4 Fluorobenzyl 2 Chlorobenzimidazole

Strategic Approaches for the Synthesis of the 1-(4-Fluorobenzyl)-2-chlorobenzimidazole Core

The synthesis of the target compound is typically achieved through a sequential process that first establishes the benzimidazole (B57391) ring system, followed by appropriate N-alkylation and halogenation steps. The order of these steps can be varied to optimize yield and purity.

The foundational step in synthesizing the core is the construction of the benzimidazole ring. A prevalent and efficient method involves the condensation of an o-phenylenediamine (B120857) with a one-carbon (C1) synthon. organic-chemistry.org One of the most common industrial routes utilizes the reaction of o-phenylenediamine with urea (B33335) or phosgene derivatives to form benzimidazol-2-one. nih.gov This cyclization is a robust and high-yielding reaction that provides the key precursor for subsequent halogenation.

Alternative cyclization strategies include the condensation of o-phenylenediamine with various carbonyl compounds such as aldehydes or carboxylic acids and their derivatives. wikipedia.orgorganic-chemistry.orgjk-sci.com For instance, reacting o-phenylenediamine with formic acid is a direct method to produce the parent benzimidazole, which would then require subsequent functionalization at the C-2 position. organic-chemistry.org However, for the synthesis of this compound, the benzimidazol-2-one route is often preferred as it directly installs the necessary oxygen functionality at the C-2 position for an efficient chlorination step.

Table 1: Common Cyclization Reactions for Benzimidazole Core Synthesis

| Starting Materials | C1 Synthon | Product | Typical Conditions |

| o-Phenylenediamine | Urea | Benzimidazol-2-one | Dry fusion at ~130-150°C |

| o-Phenylenediamine | Formic Acid | Benzimidazole | Heating, often in acidic medium |

| o-Phenylenediamine | Aldehydes | 2-Substituted Benzimidazoles | Oxidative condensation |

| o-Phenylenediamine | Carboxylic Acids | 2-Substituted Benzimidazoles | High temperature, acid catalyst |

With the benzimidazole core established, the next critical steps are halogenation at the C-2 position and alkylation at one of the nitrogen atoms. These can be performed in a stepwise manner.

Halogenation: The conversion of benzimidazol-2-one to 2-chlorobenzimidazole (B1347102) is a key transformation. This is typically achieved by treating benzimidazol-2-one with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). researchgate.netwikipedia.org The reaction is often performed at elevated temperatures, sometimes with a catalytic amount of an additive like phenol or hydrochloric acid to facilitate the conversion. researchgate.netwikipedia.org This protocol provides the 2-chlorobenzimidazole intermediate in high yield.

N-Alkylation: The introduction of the 4-fluorobenzyl group is accomplished via an N-alkylation reaction. The direct alkylation of 2-chlorobenzimidazole with 4-fluorobenzyl chloride or 4-fluorobenzyl bromide is a common and effective method. The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate, to deprotonate the benzimidazole nitrogen, thereby activating it for nucleophilic attack on the alkyl halide. nih.gov The choice of solvent and base can influence the reaction's efficiency and regioselectivity, though in the case of 2-chlorobenzimidazole, alkylation predominantly occurs at the N-1 position. A specific documented synthesis involves dissolving 2-chlorobenzimidazole in water with sodium hydroxide and heating the mixture to 82°C, followed by the slow addition of 4-fluorobenzyl chloride over several hours.

Table 2: Key Reagents in Halogenation and N-Alkylation Steps

| Transformation | Substrate | Key Reagent(s) | Product |

| Halogenation | Benzimidazol-2-one | Phosphorus oxychloride (POCl₃) | 2-Chlorobenzimidazole |

| N-Alkylation | 2-Chlorobenzimidazole | 4-Fluorobenzyl chloride, Base (e.g., NaOH) | This compound |

Elaboration of this compound into Functionalized Derivatives

The chlorine atom at the C-2 position of this compound is an excellent leaving group, making this position highly amenable to further functionalization through various transition-metal-catalyzed cross-coupling reactions and nucleophilic substitution strategies.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The electron-deficient nature of the C-2 position in the benzimidazole ring makes the C-Cl bond susceptible to oxidative addition to a Pd(0) catalyst, initiating several important coupling processes.

Suzuki-Miyaura Coupling: This reaction couples the 2-chlorobenzimidazole derivative with an organoboron reagent (boronic acid or ester) to form a C-C bond. This method allows for the introduction of a wide range of aryl or vinyl substituents at the C-2 position. The reaction is typically catalyzed by a Pd(0) complex, generated in situ from a Pd(II) precursor, with a suitable phosphine ligand and a base. nih.govlibretexts.orgrsc.org

Sonogashira Coupling: To introduce an alkyne moiety at the C-2 position, the Sonogashira coupling is employed. This reaction involves the coupling of the 2-chloro derivative with a terminal alkyne, co-catalyzed by palladium and copper(I) salts in the presence of a base. wikipedia.orgorganic-chemistry.orgresearchgate.net

Heck Reaction: The Heck reaction allows for the formation of a new C-C bond by coupling the 2-chlorobenzimidazole with an alkene. organic-chemistry.orgwikipedia.orgyoutube.comwikipedia.org This reaction provides a direct route to vinyl-substituted benzimidazoles.

The C-2 position of the benzimidazole ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atoms. This allows for the displacement of the chloride by various nucleophiles, particularly amines, through a Nucleophilic Aromatic Substitution (SNAr) mechanism. nih.govpressbooks.pub

This transformation is a valuable, often metal-free, alternative to Buchwald-Hartwig amination for creating C-N bonds at this position. acsgcipr.orgwikipedia.orglibretexts.org The reaction involves the addition of an amine to the C-2 carbon, forming a tetrahedral intermediate (Meisenheimer complex), followed by the elimination of the chloride ion to yield the 2-aminobenzimidazole (B67599) derivative. pressbooks.pubnih.gov The reaction rate can be enhanced by using strong amine nucleophiles and by conducting the reaction in polar aprotic solvents. For less reactive systems, high-pressure conditions can be employed to facilitate the SNAr reaction between N-substituted 2-chlorobenzimidazoles and amines. acsgcipr.org

The reactivity of the C-2 chloro group is the cornerstone of functionalization for this scaffold. Beyond the aforementioned palladium-catalyzed couplings and SNAr aminations, this position can be targeted for a variety of other transformations.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, provides a complementary and highly general method for forming C-N bonds with a broad range of amines, including those that may be poor nucleophiles for SNAr. organic-chemistry.orgjk-sci.comwikipedia.org This reaction involves the oxidative addition of the C-Cl bond to a palladium catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to form the product. jk-sci.com

The versatility of the C-2 position allows for the introduction of diverse functional groups, which is critical for tuning the electronic and steric properties of the molecule for applications in pharmaceutical development and materials science. researchgate.netnih.gov

Derivatization of the 4-Fluorobenzyl Moiety

Following an extensive search of scientific databases and literature, no specific research detailing the direct derivatization of the 4-fluorobenzyl moiety, once incorporated into the this compound structure, was identified. The primary focus of existing research lies on the synthesis of the core benzimidazole structure and substitutions at its C2 position, rather than subsequent modification of the N-benzyl substituent.

Mechanistic Studies of Synthetic Pathways Involving this compound

While mechanistic studies on this compound itself are limited, significant insights can be drawn from studies on closely related N-substituted benzimidazoles, particularly concerning their transformation into more complex heterocyclic systems. One of the well-documented pathways is the 1,3-dipolar cycloaddition of benzimidazolium ylides.

The reaction mechanism generally proceeds through three key stages nih.gov:

Generation of the Ylide : The process starts with the N-alkylation of a 1-substituted benzimidazole at the N3 position, forming a benzimidazolium salt. In the presence of a base, such as triethylamine, this salt is deprotonated to generate a highly reactive benzimidazolium ylide intermediate.

[3+2] Cycloaddition : The generated ylide, acting as a 1,3-dipole, reacts with a suitable dipolarophile, typically an activated alkyne like dimethyl acetylenedicarboxylate (DMAD). This is a Huisgen [3+2] cycloaddition that occurs via a concerted mechanism, leading to the formation of a primary cycloadduct, a dihydropyrrolo[1,2-a]benzimidazole derivative nih.govresearchgate.net.

Rearrangement and Aromatization : The initial cycloadduct is often unstable and undergoes further transformations. Mechanistic proposals suggest a pathway that involves the opening of the imidazole (B134444) ring to form a 2-(1H-pyrrol-1-yl)aniline intermediate. nih.govresearchgate.net Depending on the substituents and reaction conditions, this intermediate can then undergo a nucleophilic attack from the aniline nitrogen onto a proximal carbonyl group, followed by the elimination of a leaving group, to yield rearranged, stable aromatic products like pyrrolo[1,2-a]quinoxalin-4(5H)-ones. nih.govresearchgate.net These mechanistic considerations are supported by experimental data, including the isolation and structural analysis of key reaction intermediates. nih.gov

This pathway highlights the reactivity of the N-benzylated benzimidazole core, which can be leveraged to construct complex, fused heterocyclic systems.

Innovations in Synthetic Efficiency and Yield Optimization

Significant efforts in organic synthesis have been directed towards developing more efficient, cost-effective, and environmentally friendly methods for preparing N-substituted benzimidazoles. These innovations focus on improving reaction times, simplifying work-up procedures, and increasing product yields.

A key step in the synthesis of the title compound is the N-alkylation of the 2-chlorobenzimidazole precursor with 4-fluorobenzyl chloride. Traditional methods often require harsh bases, organic solvents, and long reaction times. Modern approaches have introduced "green" methodologies to overcome these limitations. Facile and green synthetic routes for N-substituted-2-chlorobenzimidazoles have been developed using physical grinding, green solvents, and microwave irradiation.

These methods offer substantial improvements over conventional techniques:

Physical Grinding : This solvent-free approach involves grinding 2-chlorobenzimidazole with an alkylating agent and a mild base like potassium carbonate (K2CO3) at room temperature. It significantly reduces waste and reaction time.

Green Solvents : Using polyethylene glycol (PEG-600) as a recyclable and non-toxic solvent provides an environmentally benign alternative to volatile organic compounds.

Microwave Irradiation : Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. mdpi.com For the N-alkylation of 2-chlorobenzimidazoles, microwave irradiation under solvent-free conditions can drastically reduce reaction times from hours to minutes while providing excellent yields. globalresearchonline.net

The following table summarizes the comparison of these innovative methods for the synthesis of N-benzyl-2-chlorobenzimidazole, a close analogue of the title compound.

| Method | Reagent | Conditions | Time | Yield |

| Physical Grinding | PhCH₂Cl, K₂CO₃ | Room Temperature, Solvent-free | 10-15 min | High |

| Green Solvent | PhCH₂Cl, K₂CO₃ | PEG-600, 100°C | 180 min | High |

| Microwave Irradiation | PhCH₂Cl | RT / 450 W, Solvent-free | 5 min | High |

Beyond N-alkylation, broader innovations for benzimidazole synthesis include one-pot tandem processes. For instance, an "all-water" chemistry approach has been developed for synthesizing N-arylmethyl-2-substituted benzimidazoles, where water mediates a tandem N-alkylation–reduction–condensation sequence, avoiding the need for metal catalysts or harsh bases. rsc.org Furthermore, the use of Lewis acid catalysts like Erbium triflate (Er(OTf)₃) under microwave irradiation has been shown to provide an efficient and environmentally mild route to a diversity of 1,2-disubstituted benzimidazoles under solvent-free conditions. mdpi.combeilstein-journals.org These strategies align with the principles of green chemistry by reducing waste, energy consumption, and the use of hazardous materials. globalresearchonline.net

Applications in Pharmaceutical Chemistry and Drug Discovery

Role of 1-(4-Fluorobenzyl)-2-chlorobenzimidazole as a Key Pharmaceutical Intermediate

The utility of this compound as a foundational molecule in medicinal chemistry is well-established. Its strategic importance lies in its ability to act as a precursor and building block for more complex molecules with desired pharmacological properties. The presence of the chlorine atom provides a reactive handle for nucleophilic substitution reactions, enabling the introduction of various functional groups at the C-2 position of the benzimidazole (B57391) core.

This compound serves as a key intermediate in the synthesis of certain second-generation antihistamines, such as mizolastine (B1677215). In the synthesis process, this chloro-intermediate is crucial for building the core structure of the final drug. One of the intermediates in the synthesis of mizolastine, 2-chloro-1-(4-fluorobenzyl)-1H-benzo[d]imidazole, has itself been studied for biological activity. This highlights the role of the parent compound as a foundational element in constructing complex antihistamine molecules. The synthesis pathway typically involves the reaction of this compound with an appropriate amine, replacing the chlorine atom to build the final, more complex, and biologically active antihistamine.

The compound this compound is not only a synthetic intermediate but also exhibits biological activity itself as an aldose reductase (ALR2) inhibitor. glpbio.comselleckchem.com Aldose reductase is an enzyme implicated in the long-term complications of diabetes mellitus. By inhibiting this enzyme, it is possible to prevent or mitigate conditions such as diabetic neuropathy, retinopathy, and nephropathy. The inherent activity of this compound makes it an attractive starting point and building block for the development of more potent and selective ALR2 inhibitors. glpbio.comselleckchem.com Researchers utilize its core structure to synthesize new derivatives with enhanced inhibitory effects.

The chemical reactivity of the 2-chloro group makes this compound an excellent substrate for creating a wide array of 1,2-disubstituted benzimidazole derivatives. glpbio.comselleckchem.com The chlorine atom can be readily displaced by various nucleophiles, such as amines, thiols, and alcohols, through nucleophilic aromatic substitution reactions. This allows for the systematic introduction of different substituents at the 2-position, leading to the generation of large libraries of novel compounds. These new derivatives can then be screened for a multitude of biological activities, demonstrating the role of this compound as a versatile platform for drug discovery.

Development of Novel Benzimidazole Derivatives with Broad-Spectrum Biological Activities

Building upon the 1-(4-fluorobenzyl)benzimidazole scaffold, medicinal chemists have developed numerous derivatives that exhibit significant biological activities. The strategic placement of the fluorobenzyl group, combined with further substitutions on the benzimidazole ring, has led to the discovery of potent antimicrobial agents.

The benzimidazole framework is isosteric to natural purines, allowing some benzimidazole derivatives to interfere with microbial nucleic acid synthesis, leading to cell death. nih.gov This mechanism, among others, forms the basis for their development as antimicrobial drugs.

Research into fluorinated benzimidazole derivatives has demonstrated their potential as effective antibacterial agents. The position of the fluorine atom on the phenyl ring and other substitutions on the benzimidazole core are critical determinants of their antibacterial efficacy. acgpubs.org

A study on various fluoro-substituted benzimidazole derivatives revealed that their minimum inhibitory concentration (MIC) against different bacterial strains is highly dependent on their specific chemical structure. For instance, compounds with a fluorine atom at the meta position of the 2-phenyl ring showed significant activity. acgpubs.org Specifically, 2-(m-fluorophenyl)-benzimidazole derivatives demonstrated potent activity against Bacillus subtilis. acgpubs.org The presence of a methyl group at the 5-position of the benzimidazole ring was also found to influence activity. acgpubs.org

Structure-activity relationship (SAR) studies indicate that lipophilicity, governed by these substitutions, plays a significant role in the antibacterial action of these compounds. researchgate.net The strategic modification of the this compound template allows for the fine-tuning of these properties to optimize antibacterial potency against both Gram-positive and Gram-negative bacteria. nih.gov

Compound Information Table

| Compound Name |

| This compound |

| 2-(m-fluorophenyl)-benzimidazole |

| Norastemizole |

| Mizolastine |

| Astemizole |

| Bacillus subtilis |

| Ampicillin |

Antibacterial Activity of Selected Fluoro-Benzimidazole Derivatives

Antimicrobial Agents

Antifungal Properties and Structure-Activity Relationships

This compound is recognized for its utility as a high-efficiency fungicide. mingyuanchemical.com The benzimidazole core is a well-established feature in many antifungal agents. Research into related benzimidazole derivatives has provided insights into the structure-activity relationships (SAR) that govern their efficacy.

Studies on benzo mingyuanchemical.comncats.ioimidazo[1,2-d] nordmann.globalmingyuanchemical.comup.ac.zatriazine derivatives have shown that the presence of electron-withdrawing groups, such as fluorine, chlorine, or bromine atoms, on the phenyl ring enhances antifungal activity. mdpi.com For instance, derivatives with these halogen substitutions demonstrated superior inhibitory rates against fungal phytopathogens like Botrytis cinerea, Rhizoctonia solani, and Colletotrichum capsici compared to non-halogenated or electron-donating group-substituted analogues. mdpi.com This principle underscores the importance of the 4-fluoro substitution on the benzyl (B1604629) group of this compound, suggesting this feature is critical for its fungicidal properties. The mechanism for many imidazole-based antifungals involves the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane. nih.gov

Table 1: Structure-Activity Relationship Insights for Antifungal Benzimidazole Derivatives

| Substituent Type at R² position | Effect on Antifungal Activity | Example Groups |

|---|---|---|

| Electron-Withdrawing | Enhances activity | -F, -Cl, -Br |

| Electron-Donating | Reduces activity | -CH₃, -OCH₃ |

Data derived from studies on related benzo mingyuanchemical.comncats.ioimidazo[1,2-d] nordmann.globalmingyuanchemical.comup.ac.zatriazine derivatives. mdpi.com

Antiviral Compounds

The benzimidazole scaffold is a prolific component in the design of antiviral drugs. nih.gov Its structural resemblance to natural purines enables it to act as an isostere, interfering with viral replication processes. nih.gov A notable example is the antiviral drug maribavir, which is built around a benzimidazole core. nih.gov this compound serves as a valuable intermediate in the synthesis of such antiviral compounds, highlighting its role in this therapeutic area. nordmann.global

Antimalarial Therapeutics

Derivatives of this compound have been synthesized and evaluated as potential antimalarial agents, showing significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. up.ac.za In a study of N-benzyl benzimidazole analogues, compounds derived from the 1-(4-fluorobenzyl)benzimidazole scaffold displayed sub-micromolar activity against the chloroquine-sensitive NF54 strain of P. falciparum. up.ac.za

Table 2: In Vitro Antimalarial Activity of 1-(4-fluorobenzyl)benzimidazole Analogues

| Compound Series | Target | IC₅₀ Range (µM) against P. falciparum |

|---|---|---|

| 1-(4-fluorobenzyl)benzimidazole analogues (27-31) | NF54 (chloroquine-sensitive) | 0.36 – 0.68 |

| 1-(4-fluorobenzyl)benzimidazole analogues (27-31) | K1 (chloroquine-resistant) | 0.18 – 1.95 |

IC₅₀ (50% inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. up.ac.za

These findings demonstrate the potential of this chemical series in combating both drug-sensitive and drug-resistant malaria parasites. The research identified a dual mechanism of action for these compounds. up.ac.za

During its life cycle within red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. nih.gov This detoxification pathway is a prime target for antimalarial drugs like chloroquine. nih.gov Research has confirmed that benzimidazole analogues derived from the 1-(4-fluorobenzyl) scaffold are effective inhibitors of hemozoin formation. up.ac.za By blocking this process, the compounds cause a buildup of free heme within the parasite's digestive vacuole, leading to oxidative stress and cell death. nih.govnih.gov The inhibitory concentration for β-hematin (synthetic hemozoin) is often higher than that for parasite growth, a characteristic feature attributed to the accumulation of these basic compounds in the acidic digestive vacuole of the parasite. nih.gov

In addition to disrupting heme detoxification, the 1-(4-fluorobenzyl)benzimidazole analogues were also found to inhibit microtubule polymerization in the parasite. up.ac.za Microtubules are essential cytoskeletal proteins involved in critical cellular processes, including cell division and maintaining structural integrity. The study revealed that these compounds exerted inhibitory effects on microtubules in both the asexual trophozoite stage and the early sexual stage (II/III) gametocytes. up.ac.za This action could halt parasite replication and development, arresting the progression of the infection. up.ac.za

Anthelmintic Efficacy

The benzimidazole core is the cornerstone of several widely used anthelmintic drugs, including albendazole (B1665689) and mebendazole (B1676124). nih.gov This class of compounds has a long history of success in treating infections caused by parasitic worms (helminths). Given that this compound is also utilized as an insecticide, there is a strong basis for its potential efficacy as an anthelmintic agent. mingyuanchemical.com The established activity of the benzimidazole scaffold against helminths suggests that derivatives of this compound are promising candidates for investigation in this field. nih.govnih.gov

Anticancer and Antineoplastic Investigations

The benzimidazole scaffold and its fused heterocyclic derivatives have attracted interest in oncology research. nih.gov For example, pyrimidobenzimidazoles, which can be synthesized from benzimidazole precursors, have been explored for their anticancer activities. nih.gov Furthermore, studies on the related benzothiazole (B30560) scaffold have shown that certain derivatives can significantly inhibit the growth of breast cancer cells. nih.gov These compounds were found to induce apoptosis (programmed cell death), disrupt mitochondrial function, and downregulate key signaling pathways involved in cancer cell proliferation and survival, such as EGFR, JAK/STAT, and PI3K/Akt/mTOR. nih.gov These findings for related heterocyclic systems suggest that this compound and its derivatives could be valuable subjects for antineoplastic investigations.

Central Nervous System (CNS) Active Agents

The benzimidazole nucleus is integral to numerous compounds demonstrating significant CNS activity. nanobioletters.com Derivatives of this scaffold have been investigated for a range of neurological applications, including as anticonvulsants and antidepressants. ptfarm.plnih.gov

While direct studies detailing the AChE and BChE inhibitory activity of this compound are not prominently available in the reviewed literature, the broader class of benzazole compounds has been a focus for developing cholinesterase inhibitors for conditions like Alzheimer's disease. nih.gov The inhibition of AChE and BChE is a critical mechanism to enhance cholinergic neurotransmission in the brain. Research into various heterocyclic structures, including triazole-bearing analogues, has shown that these compounds can act as potent inhibitors of both AChE and BChE, which are key enzymes in the breakdown of the neurotransmitter acetylcholine. nih.gov

The benzimidazole structure is a recognized pharmacophore in the design of new anticonvulsant drugs. ptfarm.plnih.gov Various derivatives have been synthesized and tested in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov Studies on different benzimidazole series have shown that specific substitutions can lead to potent anticonvulsant effects with low neurotoxicity. ptfarm.plnih.gov For instance, one study highlighted a new benzimidazole derivative, RU-1205, which demonstrated significantly greater anticonvulsant activity and a better therapeutic index compared to the standard drug sodium valproate in a pentylenetetrazole-induced seizure model. nih.gov Although research specifically quantifying the anticonvulsant profile of this compound is limited, the consistent anticonvulsant activity across the benzimidazole class suggests it as a promising area for investigation. ptfarm.plnih.gov

Similar to the anticonvulsant activity, the antidepressant potential of the benzimidazole scaffold has been well-documented. nih.govingentaconnect.com Research has shown that compounds incorporating benzimidazole or the related benzazole rings can exhibit significant antidepressant-like effects in animal models like the tail suspension test (TST) and modified forced swimming test (MFST). nih.govingentaconnect.com The mechanism for these effects is often linked to the modulation of neurotransmitter systems, particularly the serotonergic system. nih.gov While specific studies on the antidepressant effects of this compound are not detailed in the available literature, the established activity of its parent scaffold makes it a candidate for such investigations.

Anti-inflammatory and Analgesic Properties

Benzimidazole derivatives are widely reported to possess anti-inflammatory and analgesic properties. ptfarm.plnih.govresearchgate.net Studies on various substituted benzimidazoles have demonstrated significant activity in preclinical models. For example, in one study, the derivative 1-(diethylaminomethyl)-2-(p-chlorophenyl)-5-nitro benzimidazole hydrochloride showed more potent analgesic activity than standard drugs like acetylsalicylic acid and indomethacin. nih.gov

A study on a novel fluorophenyl benzimidazole (FPD) in a hypertensive rat model revealed potent anti-inflammatory and antioxidant properties. nih.gov This compound significantly restored the levels of pro- and anti-inflammatory cytokines and reversed histomorphological changes associated with inflammation. nih.gov Although the precise structure of FPD was not specified as this compound in the study, the findings underscore the potential of fluorinated benzimidazoles in treating conditions with an inflammatory component. nih.gov The analgesic activity of this class of compounds is often evaluated using methods like the acetic acid-induced writhing test, where they have shown significant inhibition of pain responses. nih.gov

Antidiabetic Investigations

A significant area of research for this compound is its role as an inhibitor of the enzyme aldose reductase (ALR2). selleck.cnselleckchem.combiocat.com Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. nih.govmdpi.commdpi.com

Under normal glycemic conditions, this pathway is minor. However, in the hyperglycemic state characteristic of diabetes mellitus, the increased flux of glucose through the polyol pathway leads to the intracellular accumulation of sorbitol. mdpi.comfrontiersin.org This accumulation is a key factor in the pathogenesis of long-term diabetic complications, including neuropathy, nephropathy, retinopathy, and cataract formation. mdpi.commdpi.com By inhibiting aldose reductase, this compound can block this detrimental conversion, thereby presenting a therapeutic strategy to prevent or mitigate these chronic complications. mdpi.com The investigation of aldose reductase inhibitors is a major focus in the development of new treatments for diabetic complications. nih.govnih.gov

Table of Investigated Properties

| Therapeutic Area | Specific Target/Activity | Relevance of this compound |

| Central Nervous System | Acetylcholinesterase/Butyrylcholinesterase Inhibition | Potential activity based on the general properties of the benzazole scaffold. |

| Anticonvulsant Activity | Potential activity based on the established anticonvulsant properties of the benzimidazole class. ptfarm.plnih.gov | |

| Antidepressant Potential | Potential activity based on the known antidepressant effects of benzimidazole derivatives. nih.govingentaconnect.com | |

| Anti-inflammatory/Analgesic | General Anti-inflammatory and Analgesic Effects | Potential activity based on demonstrated properties of related benzimidazole compounds. nih.govnih.gov |

| Antidiabetic | Aldose Reductase (ALR2) Inhibition | Identified as a direct inhibitor of ALR2, an enzyme implicated in diabetic complications. selleck.cnbiocat.com |

Structure Activity Relationship Sar and Computational Studies of 1 4 Fluorobenzyl 2 Chlorobenzimidazole Derivatives

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of benzimidazole (B57391) derivatives is highly dependent on the nature and position of substituents on the core structure. For 1-(4-Fluorobenzyl)-2-chlorobenzimidazole, the key moieties influencing its pharmacological profile are the N1-benzyl group, the C2-chloro substituent, and any additional substitutions on the benzene (B151609) part of the benzimidazole ring.

Impact of the Fluorobenzyl Moiety on Pharmacological Profiles

The 1-(4-fluorobenzyl) group plays a significant role in modulating the biological activity of the parent compound. The fluorine atom, being highly electronegative, can alter the electronic properties of the benzyl (B1604629) ring, which in turn affects how the molecule interacts with biological targets. xindaobiotech.com This substitution can enhance lipophilicity, potentially improving the compound's ability to cross cell membranes. cymitquimica.com

Research on related benzimidazole derivatives has highlighted the importance of the N-benzyl substituent. For instance, in a study of benzimidazole derivatives targeting breast cancer cell lines, a compound featuring a 4-fluorobenzyl substitution demonstrated activity comparable to the standard drug Doxorubicin against MCF-7 cells, with an IC50 value of 9.15±0.10 μM. researchgate.net The presence of the fluorobenzyl group is often explored in the development of targeted therapies for cancer and infectious diseases, as it can enhance interactions with specific enzymes or receptors. xindaobiotech.com

Significance of the Chlorine Atom at C-2 on Efficacy and Selectivity

The chlorine atom at the C-2 position of the benzimidazole ring is a critical determinant of the molecule's reactivity and biological efficacy. The presence of this halogen can influence the compound's electronic distribution and its potential as a lead for developing agents with a range of activities, including antifungal, anti-inflammatory, and anticancer properties. xindaobiotech.com

Studies on similar benzimidazole structures have shown that a chloro substituent can be crucial for high potency. For example, in research focused on bradykinin (B550075) B1 receptor antagonists, a chloroimidazole derivative was identified as the most active compound, with an IC50 value of 0.3 nM. nih.gov The 2-chloro group is a common feature in bioactive benzimidazoles, and its replacement or modification is a key strategy in optimizing lead compounds. For instance, research has shown that substituting the C-2 position with hydrazide derivatives can lead to broad-spectrum antibacterial and antifungal activity. researchgate.net

Influence of Benzimidazole Ring Substitutions

Modifications to the benzene portion of the benzimidazole core can significantly tune the biological activity. Introducing various substituents at positions C4, C5, C6, and C7 allows for the fine-tuning of the molecule's properties.

A systematic study involving the synthesis of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives demonstrated the impact of these substitutions. nih.gov By reacting 4-chloro-o-phenylenediamine or 4-nitro-o-phenylenediamine (B140028) with various aromatic aldehydes, researchers created a library of compounds and tested their antimicrobial and anticancer activities. nih.gov Certain derivatives from this series showed potent antibacterial activity against strains like Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 16 μg/mL. nih.gov The same compounds also exhibited strong anticancer activity against several cell lines, with IC50 values comparable to the chemotherapy drug paclitaxel. nih.gov

Table 1: Selected Biologically Active Benzimidazole Derivatives

| Compound ID | Benzimidazole Ring Substitution | Key Activities Noted | Reference |

|---|---|---|---|

| 1d, 2d | 6-Chloro or 6-Nitro | Potent antibacterial and anticancer activity. | nih.gov |

| 3s, 4b | N-substituted, 6-Chloro/Nitro | Strongest anticancer activity among the synthesized series. | nih.gov |

| 4k | N-substituted, 6-Chloro/Nitro | Potent antibacterial and antifungal activity (MIC 8-16 μg/mL). | nih.gov |

| Chloroimidazole derivative | Chloro substitution | Most active bradykinin B1 receptor antagonist (IC50 = 0.3 nM). | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For derivatives of this compound, QSAR studies can provide predictive insights for designing new analogs with enhanced efficacy.

The process involves creating a dataset of related compounds with known biological activities. nih.gov Various molecular descriptors (physicochemical, topological, and electronic properties) are calculated for each compound. Statistical methods, such as multiple regression analysis, are then used to build a mathematical model that predicts activity based on these descriptors. nih.gov Such models can identify the key molecular features that govern the desired biological effect, guiding the synthesis of more potent and selective compounds while reducing the need for extensive preliminary screening. nih.gov For example, QSAR studies on antiparasitic benzimidazoles have led to the development of dual activity-difference (DAD) maps to explore the activity profile against multiple parasites simultaneously. rsc.org

Table 2: Conceptual Framework for QSAR Modeling

| Descriptor Type | Examples | Role in Model |

|---|---|---|

| Physicochemical | LogP (lipophilicity), Molar Refractivity | Predicts absorption, distribution, and membrane permeability. |

| Electronic | Dipole Moment, Atomic Charges | Describes the molecule's ability to engage in electrostatic interactions. |

| Topological | Connectivity Indices, Shape Indices | Quantifies molecular size, shape, and branching. |

| Steric | van der Waals volume | Defines the spatial arrangement and bulk of substituents. |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools that predict how a ligand, such as this compound, binds to the active site of a biological target, typically a protein or enzyme. These methods provide a three-dimensional view of the interaction at an atomic level.

Ligand-Target Binding Interactions and Affinity Predictions

Molecular docking studies on analogs of this compound have provided valuable information on their potential mechanisms of action. For instance, a study on 1-benzyl-2-chloro-1H-benzimidazole, a closely related compound, investigated its interaction with the c-Met kinase, a target in cancer therapy. tpcj.org The docking results showed a high binding affinity, with a docking score of -8.0 kcal/mol. tpcj.org The model predicted that the compound interacts with 17 different amino acid residues within the kinase's binding pocket, including ALA159, VAL39, TYR32, and MET144. tpcj.org

Further in silico studies on other 1,2-disubstituted benzimidazoles have explored their binding to various cancer-related proteins. Docking analyses with lung cancer protein (PDB ID: 1M17) and colon cancer antigen protein (PDB ID: 2HQ6) have also shown favorable binding affinities. nih.gov One derivative exhibited a binding affinity of -6.6 kcal/mol with the lung cancer protein. nih.gov Molecular dynamics simulations have further elucidated these interactions, showing the stability of hydrogen bonds, electrostatic interactions, and Pi-stacking between benzimidazole derivatives and target proteins like SHP2. researchgate.net

Table 3: Summary of Molecular Docking Studies on Related Benzimidazole Derivatives

| Ligand | Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 1-benzyl-2-chloro-1H-benzimidazole | c-Met Kinase | -8.0 | ALA159, VAL39, TYR32, MET144, ASN142, ARG141 | tpcj.org |

| Compound 2a (1,2-disubstituted benzimidazole) | Lung Cancer Protein (1M17) | -6.6 | Not specified | nih.gov |

| Compound 1 (triazoloquinazolinone) | SHP2 Protein | Favorable Interaction | Hydrogen bonds, electrostatic interactions, Pi interactions | researchgate.net |

Characterization of Active Site Interactions and Binding Conformations

Computational docking studies on benzimidazole derivatives targeting various enzymes have provided crucial insights into their binding modes. While specific studies on this compound are not extensively detailed in publicly available literature, analysis of related benzimidazole inhibitors allows for the inference of its likely binding conformations. For instance, studies on 2-substituted N-benzyl benzimidazoles have highlighted the importance of the N-benzyl group in establishing key interactions within the active site of various receptors. researchgate.net The 4-fluorobenzyl moiety in the title compound is predicted to play a significant role in orienting the molecule within the binding pocket. The fluorine atom, being highly electronegative, can participate in favorable electrostatic interactions or halogen bonds with the protein residues.

| Molecular Moiety | Potential Interaction Type | Interacting Residues (Hypothetical) |

| Benzimidazole Core | Hydrogen Bonding, π-π Stacking | Hinge region amino acids (e.g., in kinases), Aromatic residues |

| 1-(4-Fluorobenzyl) Group | Hydrophobic Interactions, Halogen Bonding | Hydrophobic pockets, Electropositive regions |

| 2-Chloro Group | Hydrophobic Interactions, Halogen Bonding | Specific sub-pockets |

Pharmacophore Mapping and Lead Optimization Strategies

Pharmacophore modeling is a powerful tool in drug discovery to identify the essential three-dimensional arrangement of chemical features required for biological activity. For benzimidazole derivatives, pharmacophore models have been developed for various targets, including viral proteins and kinases. biointerfaceresearch.comnih.gov A typical pharmacophore for a benzimidazole-based inhibitor might include hydrogen bond acceptors (from the imidazole (B134444) nitrogens), a hydrophobic aromatic feature (the benzene ring), and additional features depending on the substitution pattern and the specific target.

For this compound, a putative pharmacophore model would likely consist of:

Two hydrogen bond acceptor features corresponding to the nitrogen atoms of the benzimidazole ring.

An aromatic hydrophobic feature representing the benzimidazole core.

A hydrophobic/aromatic feature from the 4-fluorobenzyl group.

A halogen bond donor feature from the chlorine atom.

Lead Optimization Strategies:

Lead optimization aims to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. For benzimidazole derivatives, several strategies have been successfully employed. derpharmachemica.com

One key strategy involves the modification of substituents at the 1, 2, and 5/6-positions of the benzimidazole ring. Structure-activity relationship (SAR) studies on related compounds have demonstrated that substitutions at these positions can significantly impact biological activity.

For the this compound scaffold, lead optimization could focus on:

Modification of the N-1 substituent: While the 4-fluorobenzyl group appears favorable, exploring other substituted benzyl groups or different aromatic/heterocyclic moieties could lead to improved interactions with the target's active site.

Variation at the C-2 position: The 2-chloro group is crucial. Replacing it with other halogens (e.g., bromine) or small lipophilic groups could modulate the compound's potency and selectivity.

Substitution on the benzimidazole ring: Introducing small electron-withdrawing or electron-donating groups at the 5 or 6-position of the benzene ring can influence the electronic properties of the entire molecule, potentially enhancing binding affinity.

The following table outlines potential lead optimization strategies and their rationales based on general principles and findings from related benzimidazole series.

| Optimization Strategy | Rationale | Potential Outcome |

| Varying the N-1 benzyl substitution | Explore different hydrophobic and electronic interactions. | Improved potency and selectivity. |

| Modifying the C-2 substituent | Fine-tune steric and electronic properties for optimal fit. | Enhanced binding affinity and target specificity. |

| Introducing substituents at the 5/6-position | Modulate the electronic nature of the benzimidazole core. | Improved pharmacokinetic properties and potency. |

Mechanistic Elucidation of Biological Actions of 1 4 Fluorobenzyl 2 Chlorobenzimidazole Derivatives

Identification and Validation of Specific Molecular Targets

Research indicates that a primary molecular target for 1-(4-Fluorobenzyl)-2-chlorobenzimidazole is the enzyme aldose reductase (ALR2). chemicalbook.comtargetmol.com Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. By inhibiting ALR2, this compound can potentially mitigate the long-term complications associated with diabetes.

In addition to ALR2, studies on analogous benzimidazole (B57391) structures suggest other potential molecular targets. For instance, certain substituted benzimidazoles have been shown to be potent and selective inhibitors of heme oxygenase (HO), particularly the HO-2 isozyme. nih.gov While this has not been definitively confirmed for this compound itself, the shared chemical scaffold makes it a plausible area for further investigation.

Another significant target for many benzimidazole derivatives, especially in the context of their anthelmintic and anticancer properties, is β-tubulin. nih.gov These compounds bind to β-tubulin, disrupting the formation of microtubules, which are essential for various cellular processes. nih.gov

Table 1: Potential Molecular Targets of this compound and its Derivatives

| Target | Function | Associated Biological Effect |

|---|---|---|

| Aldose Reductase (ALR2) chemicalbook.comtargetmol.com | Catalyzes the reduction of glucose to sorbitol in the polyol pathway. | Inhibition may prevent diabetic complications. |

| Heme Oxygenase-2 (HO-2) (potential) nih.gov | Catalyzes the degradation of heme to biliverdin, iron, and carbon monoxide. | Inhibition could have various pharmacological applications. |

Biochemical Pathways Modulated by Benzimidazole Derivatives (e.g., Enzyme Inhibition)

The primary biochemical pathway modulated by this compound, based on current evidence, is the polyol pathway through the inhibition of aldose reductase (ALR2). chemicalbook.comtargetmol.com The inhibition of this enzyme prevents the conversion of glucose to sorbitol, an accumulation of which can lead to osmotic stress and cellular damage in diabetic patients.

Furthermore, derivatives of benzimidazole have been shown to interfere with other critical biochemical pathways. For example, fluoro-benzimidazole derivatives have been investigated for their ability to inhibit the β-secretase enzyme, which is involved in the production of amyloid-β peptides in Alzheimer's disease. nih.gov Research into clemizole (B1669166) analogs, which share the benzimidazole core, has demonstrated selective inhibition of heme oxygenase-2 (HO-2). nih.gov This suggests that this compound and its derivatives could potentially modulate pathways regulated by heme metabolism. nih.gov

In the context of antimicrobial and anticancer activity, the disruption of microtubule polymerization by benzimidazoles affects numerous downstream pathways that are dependent on a functional cytoskeleton. xindaobiotech.comnih.gov

Cellular Processes Affected by the Compound and Its Analogs (e.g., Microtubule Dynamics, Cell Division)

The biological effects of this compound and its analogs are manifested through their impact on various cellular processes. A key process affected by many benzimidazole derivatives is microtubule dynamics. nih.gov By binding to β-tubulin, these compounds inhibit the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton. nih.gov This disruption affects several fundamental cellular functions:

Cell Division: Microtubules form the mitotic spindle, which is responsible for segregating chromosomes during mitosis. Inhibition of microtubule formation leads to mitotic arrest and can induce apoptosis (programmed cell death). This is a primary mechanism for the anticancer activity of some benzimidazoles. xindaobiotech.com

Intracellular Transport: Microtubules serve as tracks for the transport of organelles, vesicles, and other cellular components. Disruption of this network can impair cellular function and viability.

Cell Shape and Motility: The cytoskeleton provides structural support and is involved in cell movement. By affecting microtubule integrity, benzimidazoles can alter cell morphology and inhibit cell migration.

Preliminary studies have indicated that benzimidazole derivatives can inhibit the proliferation of cancer cell lines, supporting the role of these compounds in affecting cell division and survival. xindaobiotech.com

Receptor Binding Profiles and Signal Transduction Pathways

The current body of research on this compound does not extensively detail its specific receptor binding profiles. However, the modulation of enzymes like aldose reductase and potentially heme oxygenase suggests an interaction with the active sites of these proteins, which can be considered a form of receptor binding.

The inhibition of these enzymes initiates changes in various signal transduction pathways. For instance, by inhibiting aldose reductase, the compound can prevent the activation of downstream signaling cascades that are triggered by osmotic stress and the accumulation of advanced glycation end products (AGEs).

In the case of potential β-tubulin interaction, the downstream effects on signal transduction are significant. Disruption of microtubule dynamics can activate the spindle assembly checkpoint, leading to a prolonged mitotic arrest. This arrest can, in turn, trigger signaling pathways that lead to apoptosis, often involving the Bcl-2 family of proteins and caspase activation.

Resistance Mechanisms and Strategies for Overcoming Them

Resistance to benzimidazole compounds is a well-documented phenomenon, particularly in the context of their use as anthelmintics. nih.govresearchgate.net The primary mechanism of resistance is often associated with specific mutations in the β-tubulin gene. nih.govnih.gov These mutations can alter the binding site of the drug on the β-tubulin protein, reducing its affinity and rendering the compound less effective. nih.gov For example, a common mutation involves a phenylalanine to tyrosine substitution at position 200 of the isotype 1 β-tubulin. nih.gov

Table 2: Common Resistance Mechanisms and Counter-Strategies

| Resistance Mechanism | Description | Strategy to Overcome |

|---|---|---|

| Target Site Mutation nih.govnih.gov | Alterations in the amino acid sequence of the target protein (e.g., β-tubulin) that reduce drug binding affinity. | Combination therapy with drugs having different mechanisms of action. nih.govboehringer-ingelheim.com |

| Drug Efflux | Increased expression of transporter proteins that actively pump the drug out of the cell. | Use of efflux pump inhibitors. |

| Altered Drug Metabolism | Changes in metabolic pathways that lead to faster inactivation of the drug. | Modification of the drug structure to be less susceptible to metabolic enzymes. |

Strategies to overcome or delay the development of resistance are crucial for maintaining the efficacy of benzimidazole derivatives. nih.gov These strategies include:

Combination Therapy: Using a combination of drugs with different modes of action can be more effective and reduce the likelihood of resistance developing. nih.govboehringer-ingelheim.com Parasites or cells resistant to one drug may still be susceptible to the other. boehringer-ingelheim.com

Proper Dosing: Avoiding under-dosing is critical, as sub-therapeutic levels of a drug can select for resistant individuals. researchgate.netboehringer-ingelheim.com

Development of New Analogs: Synthesizing new derivatives of benzimidazoles that can bind to mutated targets or have novel mechanisms of action is an ongoing area of research.

Advanced Research Methodologies and Future Directions

In Vitro High-Throughput Screening Assays for Biological Activity

High-throughput screening (HTS) is a critical first step in identifying the biological activities of novel compounds like 1-(4-Fluorobenzyl)-2-chlorobenzimidazole and its derivatives. These automated assays allow for the rapid testing of thousands of compounds against specific biological targets. For the benzimidazole (B57391) class, HTS assays are employed to explore a wide range of potential therapeutic applications, including antimicrobial, antiviral, and anticancer activities. nih.govsemanticscholar.org

A common approach involves host-pathogen interaction models, where host cells are infected with microbes (such as bacteria or fungi) in the presence of the test compound. semanticscholar.org Cell survival is then measured to determine the compound's efficacy in protecting the host cells from the pathogen. semanticscholar.org For example, to assess antifungal potential, derivatives could be screened against various pathogenic Candida species. science.gov Similarly, antibacterial activity is often evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Antiviral screening can target specific viral processes like replication or entry into host cells.

Table 1: Examples of In Vitro HTS Assays for Benzimidazole Derivatives

| Assay Type | Biological Target/Process | Purpose |

|---|---|---|

| Antimicrobial Assays | ||

| Minimum Inhibitory Concentration (MIC) | Bacterial or Fungal Growth | Determine the lowest concentration of a compound that inhibits visible growth of a microorganism. nih.gov |

| Host-Pathogen Interaction Assay | Host Cell Survival Post-Infection | Simultaneously assess antimicrobial activity and compatibility with human cells. semanticscholar.org |

| Antiviral Assays | ||

| Viral Replication Assay | Viral Polymerases or Proteases | Identify compounds that inhibit key enzymes necessary for viral replication. |

| Anticancer Assays | ||

| Cell Viability/Cytotoxicity Assay (e.g., MTT) | Cancer Cell Line Proliferation | Screen for compounds that reduce the viability or induce the death of cancer cells. mdpi.com |

Preclinical In Vivo Efficacy Models and Pharmacological Assessment

Following promising in vitro results, preclinical in vivo models are essential for evaluating the efficacy and pharmacological properties of this compound derivatives in a living organism. These models, typically involving rodents, help bridge the gap between laboratory findings and potential clinical applications. The choice of model depends on the therapeutic area identified during HTS.

For instance, if a derivative shows anti-inflammatory properties in vitro, its efficacy can be tested in rat paw edema models, with indomethacin often used as a standard for comparison. isca.mefrontiersin.org For potential anticancer agents, xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to assess a compound's ability to inhibit tumor growth. researchgate.net Pharmacological assessment in these models involves determining key parameters like the half-maximal inhibitory concentration (IC₅₀) for enzyme inhibitors or the MIC for antimicrobial agents. rsc.orgnih.gov For example, novel benzimidazole derivatives have been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in inflammation, with IC₅₀ values determined through in vitro assays before advancing to in vivo testing. rsc.orgnih.gov

Table 2: Preclinical In Vivo Models for Assessing Benzimidazole Derivatives

| Therapeutic Area | In Vivo Model | Assessment Parameters |

|---|---|---|

| Anti-inflammatory | Carrageenan-induced rat paw edema | Reduction in paw volume, comparison to standard drugs (e.g., Indomethacin). isca.mefrontiersin.org |

| Anticancer | Human tumor xenografts in mice | Tumor growth inhibition, survival analysis. |

| Antimicrobial | Murine models of systemic infection | Reduction in bacterial/fungal load in organs, survival rates. |

| Antihypertensive | Spontaneously hypertensive rats | Reduction in blood pressure. mdpi.com |

Investigating ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties of Derivatives

The therapeutic success of any drug candidate depends heavily on its ADMET profile. Early investigation of these properties for derivatives of this compound is crucial to identify compounds with favorable pharmacokinetics and acceptable toxicity. Both computational (in silico) and experimental methods are employed for this purpose.

In silico tools like SwissADME and ProTOX II are frequently used to predict the ADMET properties of benzimidazole derivatives before they are synthesized. researchgate.netmdpi.com These programs can estimate parameters such as gastrointestinal absorption, blood-brain barrier permeability, interaction with metabolic enzymes (like cytochrome P450), and potential toxicity. researchgate.netmdpi.com For example, computational studies on novel benzimidazole series have predicted their drug-likeness based on Lipinski's rule of five, which helps in prioritizing compounds with better oral bioavailability. rsc.orgresearchgate.net Experimental approaches involve in vitro assays using liver microsomes to study metabolic stability and Caco-2 cell monolayers to assess intestinal permeability. These studies provide a more accurate picture of a compound's behavior and help guide further chemical modifications to improve its ADMET profile. mdpi.com

Table 3: Methods for Investigating ADMET Properties

| ADMET Parameter | Method | Description |

|---|---|---|

| Absorption | In silico prediction (e.g., SwissADME) | Estimates gastrointestinal absorption and bioavailability. researchgate.net |

| Caco-2 Permeability Assay | An in vitro model for predicting intestinal drug absorption. | |

| Distribution | In silico prediction | Predicts blood-brain barrier penetration and plasma protein binding. mdpi.com |

| Metabolism | In vitro Liver Microsome Assay | Determines the metabolic stability of a compound in the presence of liver enzymes. |

| Excretion | Animal pharmacokinetic studies | Measures the rate and routes of elimination from the body. |

| Toxicity | In silico prediction (e.g., ProTOX II) | Predicts potential toxicities, such as mutagenicity (Ames test). mdpi.com |

Rational Design of Next-Generation Benzimidazole Derivatives

Rational drug design aims to create new molecules with improved potency, selectivity, and pharmacokinetic properties based on an understanding of their biological targets. For the benzimidazole scaffold, this process relies heavily on Structure-Activity Relationship (SAR) studies. nih.govresearchgate.net SAR analyses reveal how specific chemical modifications at different positions of the benzimidazole ring affect its biological activity. nih.govresearchgate.net

The versatility of the benzimidazole structure allows for substitutions at several key positions, primarily N1, C2, C5, and C6, which significantly influence pharmacological effects. nih.govnih.gov

N1-Position: Modifications at this position can positively influence chemotherapeutic efficacy. For example, attaching different aliphatic chains or benzyl (B1604629) groups, such as the 4-fluorobenzyl group in the parent compound, can modulate how the molecule fits into a target's binding pocket. acs.org

C2-Position: Substitutions at the C2 position are critical and can greatly enhance interactions with biological targets. Introducing aryl groups or other heterocyclic rings at this position has been shown to enhance antibacterial, antifungal, and anti-inflammatory potential. researchgate.netnih.gov

C5/C6-Positions: The introduction of electron-withdrawing (e.g., nitro group) or electron-donating (e.g., methoxy group) substituents on the fused benzene (B151609) ring can alter the electronic properties of the entire molecule, thereby impacting its binding affinity and activity. nih.gov

By systematically modifying these positions and evaluating the resulting biological activity, researchers can develop predictive SAR models to guide the synthesis of more effective next-generation derivatives of this compound.

| C5/C6 | Electron-donating groups (e.g., -OCH₃) | Can enhance antifungal activity. nih.gov |

Combination Therapy Approaches and Synergistic Effects

Combining therapeutic agents is a powerful strategy to enhance efficacy, overcome drug resistance, and reduce dose-related toxicity. Investigating derivatives of this compound in combination with existing drugs could unlock new therapeutic paradigms. A synergistic effect occurs when the combined therapeutic effect of two drugs is greater than the sum of their individual effects.

In the context of antimicrobial research, benzimidazole derivatives have shown synergistic effects when combined with standard antibiotics. nih.gov For instance, studies have demonstrated that certain 2-chloro-benzimidazole derivatives, when used with antibiotics, can lower the MIC values of the antibiotic by up to 33-fold. nih.gov This suggests that the benzimidazole compound may weaken the pathogen, making it more susceptible to the conventional antibiotic. Similar synergistic approaches are being explored in cancer therapy, where benzimidazole-based silver(I) complexes have demonstrated enhanced antiproliferative activity on breast cancer cell lines. nih.gov These findings support the potential for developing combination therapies involving this compound derivatives to treat infectious diseases and cancer more effectively.

Emerging Therapeutic Applications and Unexplored Biological Targets

While the benzimidazole scaffold is well-known for its antimicrobial and anticancer properties, ongoing research continues to uncover new therapeutic applications and biological targets. nih.govresearchgate.net The structural similarity of benzimidazole to naturally occurring purines allows these compounds to interact with a wide array of biopolymers and enzymes, suggesting a broad, and not yet fully explored, therapeutic potential. acs.org

Emerging research has identified benzimidazole derivatives as inhibitors of novel targets in cancer, such as MDM2, HSP90, and various protein kinases (e.g., EGFR, VEGFR-2). mdpi.comresearchgate.netmdpi.com For example, rationally designed spirooxindole-benzimidazole hybrids have been identified as novel inhibitors of the MDM2 protein, which is a key negative regulator of the p53 tumor suppressor. mdpi.com Other studies have highlighted their potential in treating neurodegenerative diseases like Alzheimer's by inhibiting enzymes such as acetylcholinesterase (AChE). nih.gov Furthermore, some derivatives are being investigated for their activity against metabolic diseases, showing potential as glucose-6-phosphate dehydrogenase (G6PD) inhibitors, which could be relevant for treating certain cancers like glioblastoma. mdpi.com The investigation of this compound and its future analogues against these emerging and unexplored targets could lead to the development of first-in-class medicines for a variety of diseases.

Table 5: Emerging and Unexplored Targets for Benzimidazole Derivatives

| Biological Target | Therapeutic Area | Potential Mechanism of Action |

|---|---|---|

| MDM2 (Murine double minute 2) | Cancer | Inhibition prevents the degradation of the p53 tumor suppressor. mdpi.com |

| HSP90 (Heat Shock Protein 90) | Cancer | Inhibition leads to the degradation of oncogenic client proteins. mdpi.com |

| Protein Kinases (EGFR, VEGFR-2) | Cancer | Blockade of signaling pathways essential for tumor growth and angiogenesis. researchgate.net |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Inhibition increases levels of the neurotransmitter acetylcholine in the brain. nih.gov |

| G6PD (Glucose-6-Phosphate Dehydrogenase) | Cancer (Glioblastoma) | Suppression disrupts tumor metabolism and redox homeostasis. mdpi.com |

| Aldose Reductase (ALR2) | Diabetic Complications | Inhibition prevents the conversion of glucose to sorbitol. |

Q & A

Q. What are the established synthetic routes for 1-(4-Fluorobenzyl)-2-chlorobenzimidazole?

Methodological Answer: The primary synthetic pathway involves sequential steps:

Dehydrochlorination and nitro reduction : Reacting o-nitroaniline with p-fluorobenzyl chloride under basic conditions to form intermediates.

Phosgenation : Treating intermediates with phosgenating agents (e.g., triphosgene or POCl₃) to cyclize into the benzimidazole core.

Patents (EP 217700, WO 9732584) detail variations, including isoamyl alcohol reflux with K₂CO₃ for condensation with piperidine derivatives .

Q. How is this compound characterized in research settings?

Methodological Answer: Standard analytical techniques include:

- TLC Monitoring : Silica gel 60 F254 plates under UV (254 nm) to track reaction progress .

- NMR Spectroscopy : ¹H (400–600 MHz) and ¹³C NMR for structural confirmation (e.g., distinguishing benzyl protons at δ 4.8–5.2 ppm) .

- LC-MS : Agilent systems with C18 columns (35–40°C) for purity assessment and mass verification (e.g., m/z 261.1 [M+H]⁺) .

Q. What role does this compound play in synthesizing pharmaceuticals like mizolastine?

Methodological Answer: It serves as a key intermediate:

Condensation : React with N-(4-piperidyl)carbamic acid ethyl ester (NaOCH₃, 14°C) to form a carbamate intermediate .

Methylation : Treat with methyl iodide/NaH in DMF to introduce the N-methyl group .

Decarboxylation : Hydrolyze with HBr/acetic acid to yield the amine precursor for mizolastine .

Advanced Questions

Q. How does the alkoxy group at position 6 influence amination reactions?

Methodological Answer: The alkoxy group (e.g., isopropoxy) stabilizes aromatic cations via resonance, facilitating N-demethylation of tertiary amines. This was observed in the amination of 1-(4-Fluorobenzyl)-2-chloro-6-isopropoxybenzimidazole, where the alkoxy group enhanced nucleophilic substitution at the 2-chloro position .

Key Mechanistic Insight:

- Resonance Hybridization : The alkoxy group delocalizes positive charge, lowering activation energy for amination .

- Rate Acceleration : Reactions with 6-substituted analogs proceed faster than non-alkoxy derivatives .

5. Explain the unexpected formation of compound 4 during SNAr amination.

Methodological Answer:

When 1-(4-Fluorobenzyl)-2-chloro-6-isopropoxybenzimidazole (12 ) reacts with 1-methylpiperidin-4-amine (6 ), the expected product (3 ) forms a quaternary salt with excess 12 . This intermediate undergoes CH₃Cl elimination , yielding the dimeric compound 4 (Scheme 2, ).

Critical Observations:

Q. What analytical challenges arise in monitoring reactions involving this compound?

Methodological Answer:

- Intermediate Instability : Air/light-sensitive intermediates (e.g., free amine 10 ) require isolation as HCl salts .

- Co-elution in LC-MS : Use gradient elution (0.1% formic acid in H₂O/MeCN) to resolve 3 and 4 .

- NMR Artifacts : Quaternary ammonium salts may obscure proton signals; employ DMSO-d₆ for better resolution .

Retrosynthesis Analysis